molecular formula C6H6O2 B050972 5-Methylfurfural CAS No. 620-02-0

5-Methylfurfural

Cat. No. B050972
CAS RN: 620-02-0
M. Wt: 110.11 g/mol
InChI Key: OUDFNZMQXZILJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methylfurfural involves several methods, including the selective hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 5-Methylfurfural using single atomic metals anchored on Nb2O5, which has shown more than 99% selectivity at complete conversion (Li et al., 2021). Another method involves the direct synthesis from D-fructose by iodide-mediated transfer hydrogenation, yielding around 50% of 5-Methylfurfural using NaI as the catalyst and formic acid as both the hydrogen source and co-catalyst (Xu et al., 2021).

Scientific Research Applications

  • Analytical Chemistry : A study by Canas et al. (2003) developed a high-performance liquid chromatography method for analyzing 5-MF in brandies. This method is noted for its simplicity, reproducibility, and lack of sample preparation.

  • Biomass Conversion : Li et al. (2021) presented a method for hydrogenating 5-(hydroxymethyl)furfural (HMF) to 5-MF using single atomic catalysts, achieving over 99% selectivity. This study highlights the potential of 5-MF in biomass conversion and renewable energy production (Li et al., 2021).

  • Biorefinery Technologies : Galkin and Ananikov (2018) discussed the conversion of renewable sugars to 5-MF, showing its higher stability and utility compared to HMF. This study underlines the role of 5-MF in the development of liquid biofuels and long-chain alkane precursors (Galkin & Ananikov, 2018).

  • Environmental Science : A study by Xu et al. (2015) demonstrated an environmentally friendly process for producing 5-MF from fructose. The study emphasizes the importance of 5-MF in sustainable chemical synthesis and the potential for comprehensive biomass utilization (Xu et al., 2015).

  • Renewable Chemistry : Feng et al. (2020) reported a high-yield production of 5-MF from L-rhamnose, a renewable carbohydrate, suggesting an industrializable method for 5-MF production (Feng et al., 2020).

  • Vibrational Spectroscopy : Erdoğdu et al. (2018) conducted a study on 5-MF using vibrational spectroscopy and computational methods, providing insights into the molecular structure and properties of 5-MF (Erdoğdu et al., 2018).

  • Catalysis : The catalytic hydrogenation of 5-MF has been explored in different studies, such as by Stonkus et al. (1990), who investigated the conversion characteristics using various catalysts (Stonkus et al., 1990).

  • Nematicidal Activity : Ntalli et al. (2010) identified 5-MF as one of the compounds in Melia azedarach fruits with nematicidal activity against the phytonematode Meloidogyne incognita (Ntalli et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

5-Methylfurfural (5-MF), a promising C6 platform molecule, is directly produced from biomass-derived carbohydrates by iodide-mediated transfer hydrogenation . Under the optimized conditions, 30–50% of 5-MF is yielded from low-cost sugars and starch with 5-MF productivity as high as 103 mmol g cat−1 h −1 . The catalytic system is simple, robust, recyclable, and preferable to other approaches for the production of 5-MF .

properties

IUPAC Name

5-methylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDFNZMQXZILJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060714
Record name 5-methyl-2-Furancarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, spicy-sweet, warm and slightly caramellic odour
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 90.00 °C. @ 26.00 mm Hg
Record name 5-Methyl-2-furancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.098-1.108
Record name 5-Methylfurfural
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Methylfurfural

CAS RN

620-02-0
Record name 5-Methylfurfural
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Record name 5-Methyl-2-furfural
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxaldehyde, 5-methyl-
Source EPA Chemicals under the TSCA
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Record name 5-methyl-2-Furancarboxaldehyde
Source EPA DSSTox
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Record name 5-methylfurfural
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Record name 5-METHYL-2-FURALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Methyl-2-furancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,270
Citations
S Li, M Dong, J Yang, X Cheng, X Shen, S Liu… - Nature …, 2021 - nature.com
5-Methylfurfural (MF) is a very useful chemical. Selective hydrogenation of biomass platform molecule 5-(hydroxymethyl)furfural (HMF) to MF using H 2 as the reducing agent is very …
Number of citations: 98 www.nature.com
G Sun, J An, H Hu, C Li, S Zuo, H Xia - Catalysis Science & Technology, 2019 - pubs.rsc.org
A green approach for the conversion of 5-(hydroxymethyl)furfural (HMF) to 5-methylfurfural (MF) by using size-controlled palladium catalysts has been developed. Palladium …
Number of citations: 56 pubs.rsc.org
KI Galkin, VP Ananikov - ChemSusChem, 2019 - Wiley Online Library
… Herein, we report that the deoxygenated analogue of HMF, 5-methylfurfural (MF), is a promising platform for biofuels development (Scheme 1). MF is an industrially available product …
J Zhang, Z Wang, M Chen, Y Zhu, Y Liu, H He… - Chinese Journal of …, 2022 - Elsevier
… a thin N-doped porous carbon (NPC) layer were developed via a polydopamine-coating-carbonization strategy and utilized for pathway-specific conversion of HMF into 5-methylfurfural (…
Number of citations: 9 www.sciencedirect.com
L Dong, J Morales-Vidal, L Mu, L Li, N López… - Applied Catalysis B …, 2023 - Elsevier
5-Methylfurfural (MF) is a critical commodity chemical used as food additive and synthetic intermediate. Opening a sustainable route towards highly selective synthesis of MF from 5-…
Number of citations: 2 www.sciencedirect.com
SM Rocha, MA Coimbra, I Delgadillo - Carbohydrate polymers, 2004 - Elsevier
A spectrophotometric method was used for simultaneous determination of furfural (F), hydroxymethylfurfural (HMF) and methylfurfural (MF) based on the calculation of the derivative of …
Number of citations: 51 www.sciencedirect.com
Y Feng, Z Li, S Long, Y Sun, X Tang, X Zeng, L Lin - Green Chemistry, 2020 - pubs.rsc.org
We report here that L-rhamnose, a less popular renewable and commercially available carbohydrate, can be used as a potential raw material to generate 5-methylfurfural (MF). In …
Number of citations: 24 pubs.rsc.org
S Li, J Du, B Zhang, Y Liu, Q Mei, Q Meng… - Acta Phys. Chim …, 2022 - ccspublishing.org.cn
… 5-Methylfurfural (MF) is also an important organic compound; thus, the selective hydrogenation of HMF to MF is an essential synthetic route. However, this reaction has challenging …
Number of citations: 5 www.ccspublishing.org.cn
Y Peng, X Li, T Gao, T Li, W Yang - Green Chemistry, 2019 - pubs.rsc.org
… A metal-free approach to convert starch to 5-methylfurfural (5-MF) using hydrochloric acid, sodium iodide and hydrogen in a biphasic solvent system has been developed. 5-MF is an …
Number of citations: 33 pubs.rsc.org
E Haleva-Toledo, M Naim, U Zehavi… - Journal of agricultural …, 1999 - ACS Publications
… Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography–mass spectrometry using …
Number of citations: 24 pubs.acs.org

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